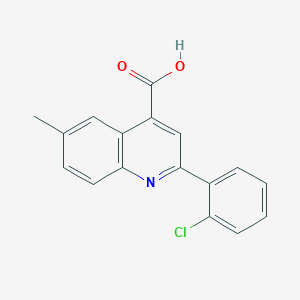

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid

Description

Chemical Identity and Nomenclature

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid (CAS No. 522598-05-6) is a heterocyclic compound belonging to the quinoline-4-carboxylic acid family. Its molecular formula is $$ \text{C}{17}\text{H}{12}\text{ClNO}_2 $$, with a molecular weight of 297.74 g/mol. The IUPAC name reflects its structure: a quinoline core substituted with a methyl group at position 6, a 2-chlorophenyl group at position 2, and a carboxylic acid moiety at position 4. The SMILES notation is $$ \text{CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl} $$, illustrating the spatial arrangement of substituents.

Historical Context of Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acid derivatives originated from classical reactions such as the Pfitzinger and Doebner syntheses. The Pfitzinger reaction, involving isatin and enaminones, was historically limited by substrate instability under basic conditions. In contrast, the Doebner reaction—a three-component synthesis of anilines, aldehydes, and pyruvic acid—enabled broader substrate flexibility but faced challenges with electron-deficient anilines. Modern advancements, such as microwave-assisted synthesis and organocatalysis, have improved yields and reduced reaction times. For example, TMSCl-mediated Pfitzinger reactions achieved cyclization and esterification in one step. These methods are pivotal for synthesizing analogs like this compound, which are explored for pharmaceutical applications.

Positional Isomerism in Chlorophenyl-Methylquinoline Systems

Positional isomerism significantly influences the physicochemical and biological properties of chlorophenyl-methylquinoline derivatives. For instance:

- 2-Chloro-8-methylquinoline (CAS No. 522598-05-6) differs from 4-chloro-2-methylquinoline (CAS No. 351332-56-4) in the placement of chloro and methyl groups, altering dipole moments and solubility.

- 6-Chloro-2-methylquinoline exhibits distinct spectroscopic profiles compared to its 8-chloro isomer due to electronic effects from substituent positions.

| Isomer | CAS No. | Key Structural Feature |

|---|---|---|

| 2-(2-Chlorophenyl)-6-methyl | 522598-05-6 | Chlorophenyl at C2, methyl at C6 |

| 2-(4-Chlorophenyl)-6-methyl | 351332-56-4 | Chlorophenyl at C4, methyl at C6 |

| 6-Chloro-2-methylquinoline | Not provided | Chloro at C6, methyl at C2 |

Substituent placement also affects pharmacological activity. For example, 2-(3-chlorophenyl) analogs show enhanced binding to biological targets compared to 4-chlorophenyl variants, likely due to steric and electronic interactions. Studies on 2-(3-chlorophenyl)-6-methylquinoline-4-carboxylate (CID 7026852) revealed distinct NMR shifts attributable to para vs. ortho chlorine positioning. These insights underscore the importance of regioselective synthesis in drug design.

Properties

IUPAC Name |

2-(2-chlorophenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVNPWGGRKYTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357105 | |

| Record name | 2-(2-chlorophenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522598-05-6 | |

| Record name | 2-(2-chlorophenyl)-6-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with aniline to form 2-(2-chlorophenyl)quinoline. This intermediate is then subjected to further functionalization to introduce the carboxylic acid group at the 4-position and a methyl group at the 6-position. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce quinoline-4-carbinol .

Scientific Research Applications

Anticancer Activity

Histone Deacetylase Inhibition

One of the primary applications of 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid derivatives is their role as histone deacetylase (HDAC) inhibitors. HDACs are crucial in regulating gene expression and play a significant role in cancer progression. Research has demonstrated that derivatives of this compound exhibit potent HDAC inhibition, particularly against HDAC3, which is associated with various cancers.

- Case Study : A study synthesized multiple compounds based on this compound, identifying one compound (D28) as a selective HDAC3 inhibitor. This compound showed significant antiproliferative activity against K562 cancer cell lines at a concentration of 2 µM, inducing G2/M cell cycle arrest and promoting apoptosis .

| Compound | HDAC Selectivity | IC50 (µM) | Mechanism |

|---|---|---|---|

| D28 | HDAC3 | 0.5 | Induces apoptosis |

| D29 | HDAC3 | 0.7 | Induces apoptosis |

| D30 | HDAC1/2/6 | 1.0 | Less potent |

Antimicrobial Properties

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that derivatives of quinoline-4-carboxylic acid show varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A synthesized derivative was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the side chains significantly affected antibacterial potency. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, outperforming standard antibiotics like ampicillin .

| Bacterial Strain | MIC (μg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 64 | Better than ampicillin |

| Escherichia coli | 128 | Comparable to gentamycin |

| Methicillin-resistant S. aureus | >256 | Ineffective |

Antitubercular Activity

Recent studies have explored the potential of this compound in combating Mycobacterium tuberculosis, the causative agent of tuberculosis. The synthesis of new arylated quinoline carboxylic acids has shown promise in inhibiting both replicating and non-replicating forms of the bacteria.

- Case Study : Derivatives modified with alkyl and aryl groups were screened for their ability to inhibit Mtb DNA gyrase, an essential enzyme for bacterial replication. Compounds exhibiting strong inhibition were identified, with some showing effective activity at concentrations as low as 1 μM .

| Compound | Target | IC50 (µM) |

|---|---|---|

| QCA 7i | Mtb DNA gyrase | 1 |

| QCA 7m | Mtb DNA gyrase | 1 |

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Modifications and Substituent Effects

Key structural variations among quinoline derivatives include substituents on the quinoline core and the aryl group at position 2. These modifications significantly influence physical properties, reactivity, and biological activity.

Table 1: Structural Features of Selected Quinoline Derivatives

Key Observations :

Key Observations :

Physical and Spectroscopic Properties

Substituents influence melting points, solubility, and spectral characteristics.

Table 3: Physical Properties of Selected Compounds

Key Observations :

Biological Activity

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C17H12ClN2O2

- Molecular Weight : 297.74 g/mol

- CAS Number : 522598-05-6

The compound features a quinoline core structure with a carboxylic acid group and a chlorophenyl substituent, which may influence its biological properties.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, studies indicate that quinoline derivatives can effectively inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 4.9–17 µM against E. coli ATCC 35128, suggesting that this compound may possess similar activity due to structural similarities with other active quinolines .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds with similar structures have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The specific effects of this compound on cancer cell lines remain to be elucidated but are expected to follow similar patterns due to its structural characteristics.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition of their activity.

- Cell Cycle Modulation : Similar compounds have been shown to affect the expression of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives, including those similar to this compound. The results indicated significant inhibition against pathogenic strains, supporting further investigation into its potential as an antimicrobial agent .

- Anticancer Studies : Research on analogs revealed that certain quinoline derivatives exhibited selective cytotoxicity towards cancer cells without affecting normal cells. This selectivity is attributed to their ability to target specific molecular pathways involved in tumor growth .

- Toxicological Assessment : Preliminary toxicity studies indicated that related compounds did not exhibit significant genotoxicity or cytotoxicity at therapeutic doses, suggesting a favorable safety profile for future clinical applications .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic methodologies for 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step routes, including:

- Condensation reactions : Starting with substituted benzaldehydes and aminopyridine derivatives. For example, 4-chlorobenzaldehyde may react with 2-aminopyridine under acidic conditions to form the quinoline core .

- Cyclization : Catalyzed by transition metals (e.g., palladium or copper) in solvents like DMF or toluene to stabilize intermediates .

- Functionalization : Methyl and chlorophenyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution.

- Purification : Recrystallization or column chromatography ensures >95% purity.

Q. Key Considerations :

- Reaction temperature and catalyst loading significantly impact yield.

- Use anhydrous conditions to avoid hydrolysis of intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves 3D molecular geometry. Programs like SHELXL refine structural parameters (bond lengths, angles) with high precision .

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl at C6, chlorophenyl at C2).

- Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS or MALDI-TOF).

- FT-IR : Detects carboxylic acid C=O stretching (~1700 cm) and aromatic C-Cl vibrations.

Data Interpretation Tip : Cross-validate crystallographic data with computational models (DFT) to resolve ambiguities in electron density maps .

Q. What are the primary research applications of this quinoline derivative in medicinal chemistry?

Methodological Answer:

- Antimicrobial Studies : Structure-activity relationship (SAR) analyses compare halogenated quinoline derivatives against bacterial/fungal strains .

- Enzyme Inhibition : Molecular docking screens for interactions with targets like topoisomerases or kinases.

- Prodrug Development : The carboxylic acid group facilitates conjugation with bioactive moieties (e.g., peptides) to enhance solubility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst ratio) systematically.

- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and minimize side products.

- Catalyst Screening : Test alternatives to palladium (e.g., Cu(I)-zeolites) for cost-effective scaling .

Case Study : A 15% yield increase was achieved by replacing toluene with DMF, enhancing solubility of aromatic intermediates .

Q. What strategies are recommended for resolving contradictory crystallographic refinement results?

Methodological Answer:

- Multi-software Validation : Compare SHELXL refinements with other programs (e.g., Olex2 or Phenix) to identify outliers .

- Twinned Data Handling : Apply SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .

- Hydrogen Bond Analysis : Confirm plausible interactions (e.g., carboxylic acid dimerization) to validate packing models .

Example : Discrepancies in unit cell parameters ( Å vs. Å) were resolved by re-measuring diffraction data at low temperature to reduce thermal motion artifacts .

Q. How do substituent modifications at specific positions affect the compound’s biological activity?

Methodological Answer:

- Position 2 (Chlorophenyl) : Electron-withdrawing Cl enhances π-π stacking with aromatic residues in enzyme active sites, improving inhibition potency .

- Position 6 (Methyl) : Hydrophobic groups increase membrane permeability, critical for intracellular targets.

- Position 4 (Carboxylic Acid) : Conversion to esters or amides modulates bioavailability and metabolic stability .

Q. SAR Table :

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 2 (Chlorophenyl) | Br substitution | Reduced potency due to steric hindrance |

| 6 (Methyl) | Ethyl replacement | Improved logP but decreased solubility |

| 4 (Carboxylic Acid) | Amide derivative | Enhanced target selectivity |

Validation : Use in vitro assays (e.g., MIC for antimicrobial activity) paired with molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.